molecular formula C6H4BrClFN B12958479 3-(Bromomethyl)-4-chloro-5-fluoropyridine

3-(Bromomethyl)-4-chloro-5-fluoropyridine

Cat. No.: B12958479
M. Wt: 224.46 g/mol
InChI Key: HLEKTBVCQXQRQK-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-4-chloro-5-fluoropyridine is a heterocyclic organic compound that features a pyridine ring substituted with bromomethyl, chloro, and fluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-4-chloro-5-fluoropyridine typically involves the bromomethylation of 4-chloro-5-fluoropyridine. One common method includes the use of bromine and a suitable solvent such as carbon tetrachloride. The reaction is carried out under controlled conditions to ensure the selective bromomethylation at the desired position on the pyridine ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving the overall purity of the product .

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-4-chloro-5-fluoropyridine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the existing substituents on the pyridine ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding aminomethyl derivative, while oxidation may produce a carboxylic acid or aldehyde derivative .

Scientific Research Applications

3-(Bromomethyl)-4-chloro-5-fluoropyridine has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(Bromomethyl)-4-chloro-5-fluoropyridine exerts its effects is largely dependent on its reactivity with other molecules. The bromomethyl group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. The chloro and fluoro substituents can influence the electronic properties of the pyridine ring, affecting its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Bromomethyl)-4-chloropyridine
  • 3-(Bromomethyl)-5-fluoropyridine
  • 4-Chloro-5-fluoropyridine

Uniqueness

3-(Bromomethyl)-4-chloro-5-fluoropyridine is unique due to the combination of its substituents, which confer distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis, capable of participating in a wide range of chemical reactions that similar compounds may not readily undergo .

Properties

Molecular Formula

C6H4BrClFN

Molecular Weight

224.46 g/mol

IUPAC Name

3-(bromomethyl)-4-chloro-5-fluoropyridine

InChI

InChI=1S/C6H4BrClFN/c7-1-4-2-10-3-5(9)6(4)8/h2-3H,1H2

InChI Key

HLEKTBVCQXQRQK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)F)Cl)CBr

Origin of Product

United States

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